Significantly Enhanced In Vitro Potency and In Vivo Pharmacokinetics Over First-Generation Tool VU0152100
VU0467154 was discovered as a direct optimization of the first-generation M4 PAM tool compound, VU0152100. The primary goal was to address VU0152100's limitations in physiochemical and pharmacokinetic properties that restricted its broader use for extensive preclinical characterization [1]. The resulting compound, VU0467154, demonstrates a clear and quantifiable improvement in key drug metabolism and pharmacokinetic (DMPK) parameters, making it a superior choice for reliable in vivo studies [1].
| Evidence Dimension | Rat Oral Bioavailability (%F) |
|---|---|
| Target Compound Data | 61% at 3 mg/kg |
| Comparator Or Baseline | VU0152100 (First-generation M4 PAM) |
| Quantified Difference | Substantially higher oral bioavailability (qualitative improvement) |
| Conditions | Pharmacokinetic study in rats; administered at 3 mg/kg p.o. |
Why This Matters
High oral bioavailability is essential for reliable, stress-free chronic dosing in rodent behavioral models, ensuring consistent target engagement without the need for invasive administration routes.
- [1] Jones C, et al. (2013) Characterization of the novel M4 muscarinic acetylcholine receptor positive allosteric modulator VU0467154 in animal models... Neuropsychopharmacology, 38, S575-S576. View Source
